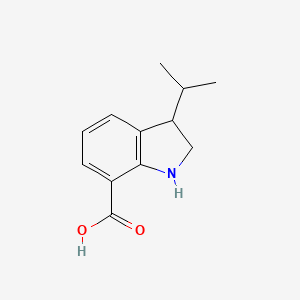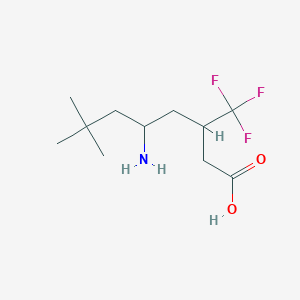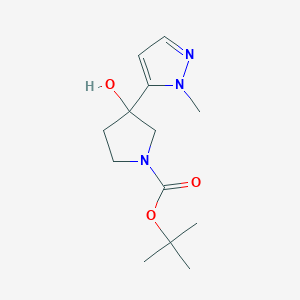![molecular formula C11H14OS B15260439 1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one](/img/structure/B15260439.png)
1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one is an organic compound with the molecular formula C11H14OS It is a sulfanyl derivative of propanone, characterized by the presence of a 3,4-dimethylphenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one typically involves the reaction of 3,4-dimethylthiophenol with propanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[(3,4-Dimethylphenyl)sulfanyl]propan-2-one can be compared with other similar compounds, such as:
1-[(2,5-Dimethylphenyl)sulfanyl]propan-2-one: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.
1-[(3,4-Dimethylphenyl)sulfanyl]-3-(2-fluorophenyl)propan-2-one:
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H14OS |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)sulfanylpropan-2-one |
InChI |
InChI=1S/C11H14OS/c1-8-4-5-11(6-9(8)2)13-7-10(3)12/h4-6H,7H2,1-3H3 |
InChI Key |
AKQJDBCIUULTOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[(3R)-3-Aminopiperidin-1-yl]-3-methylbutan-1-one](/img/structure/B15260377.png)


![4-Methyl-3-[(pentan-2-yl)amino]benzonitrile](/img/structure/B15260402.png)
![2-[1-(Aminomethyl)cycloheptyl]propan-2-ol](/img/structure/B15260403.png)
![1-(4-Cyanophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B15260408.png)


![4-[(Dipropylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B15260424.png)
